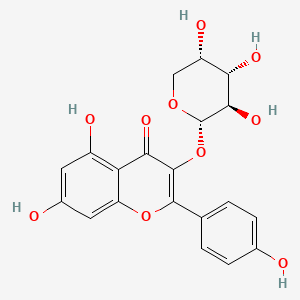

Kaempferol 3-O-arabinoside

描述

This compound has been reported in Hypericum erectum, Xylopia emarginata, and other organisms with data available.

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346052 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99882-10-7 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99882-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Discovery of Kaempferol 3-O-arabinoside in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, identification, and biological significance of Kaempferol (B1673270) 3-O-arabinoside, a flavonoid glycoside with notable antioxidant and anti-inflammatory properties. This document details the discovery of this compound in various plant species, outlines step-by-step experimental protocols for its extraction and purification, and presents its interaction with key cellular signaling pathways.

Introduction

Kaempferol 3-O-arabinoside is a naturally occurring flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are recognized for their potential health benefits, and their glycosidic forms often exhibit enhanced stability and bioavailability. This compound has been identified in several plant species, including the leaves of Nectandra hihua[1][2][3], the flowers of Opuntia dillenii[4][5][6], and a novel acylated derivative in the flowers of Datura innoxia[7]. Its presence in these botanicals underscores its potential as a bioactive compound for further investigation in drug discovery and development.

Discovery and Occurrence in Plants

The discovery of this compound has been documented in various plant families, highlighting its distribution in nature. Notable plant sources are summarized below.

| Plant Species | Family | Part of Plant | Reference |

| Nectandra hihua | Lauraceae | Leaves | [1][2][3] |

| Opuntia dillenii | Cactaceae | Flowers | [4][5][6] |

| Datura innoxia | Solanaceae | Flowers | [7] |

| Petroselinum crispum (Parsley) | Apiaceae | Green parts | [8] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from plant matrices involve a multi-step process, beginning with extraction and followed by various chromatographic techniques.

General Extraction and Fractionation Workflow

The initial step involves the extraction of flavonoids from the plant material, followed by fractionation to separate compounds based on their polarity.

Caption: General workflow for the extraction and fractionation of this compound.

Protocol for Solvent Extraction and Partitioning:

-

Maceration: The dried and powdered plant material (e.g., leaves or flowers) is macerated with a polar solvent such as ethanol or methanol at room temperature for 48-72 hours. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate. The flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate fraction[1][2][3].

Chromatographic Purification

The enriched fraction is subjected to one or more chromatographic steps to isolate the pure compound.

Caption: Chromatographic workflow for the purification of this compound.

Protocol for Silica (B1680970) Gel Column Chromatography:

-

Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a mixture of chloroform and methanol).

-

Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent and gradually increasing the proportion of a polar solvent (e.g., chloroform-methanol gradient)[9].

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Protocol for Sephadex LH-20 Column Chromatography:

-

Column Packing: A column is packed with Sephadex LH-20 and equilibrated with the chosen mobile phase (e.g., methanol).

-

Elution: The sample is loaded and eluted with the mobile phase. Sephadex LH-20 separates molecules based on size and polarity, and is effective in separating flavonoid glycosides[4][10].

Protocol for Preparative Thin Layer Chromatography (pTLC):

-

Plate Preparation: A thick layer of silica gel is coated onto a glass plate.

-

Sample Application: The partially purified fraction is applied as a band along the origin of the pTLC plate.

-

Development: The plate is developed in a suitable solvent system, such as ethyl acetate:methanol:water (100:16.5:13.5 v/v/v)[8].

-

Visualization and Extraction: The separated bands are visualized under UV light. The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a polar solvent like methanol[11].

Structural Identification

The structure of the isolated compound is elucidated using a combination of spectroscopic methods.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data used for the identification of this compound.

| Spectroscopic Technique | Key Observations | Reference |

| ¹H-NMR | Signals corresponding to the kaempferol aglycone and an arabinose sugar moiety. Characteristic signals for the aromatic protons of the A and B rings of kaempferol, and the anomeric proton of the arabinose sugar. | [12][13] |

| ¹³C-NMR | Resonances for the carbon atoms of the kaempferol backbone and the arabinose unit. The position of glycosylation at C-3 is confirmed by the chemical shift of this carbon. | [12][13] |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that confirm the presence of the kaempferol aglycone and the arabinose sugar. | [7] |

| UV Spectroscopy | Shows characteristic absorption maxima for flavonols, with shifts in the presence of specific reagents confirming the hydroxylation pattern. | [7] |

¹H and ¹³C-NMR Data for Kaempferol 3-O-α-L-arabinopyranoside:

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Kaempferol Aglycone | ||

| 2 | 156.25 | - |

| 3 | 133.58 | - |

| 4 | 177.58 | - |

| 5 | 161.24 | 12.62 (s, OH-5) |

| 6 | 98.76 | 6.19 (d, J=2.0) |

| 7 | 164.29 | - |

| 8 | 93.73 | 6.43 (d, J=2.0) |

| 9 | 156.38 | - |

| 10 | 103.97 | - |

| 1' | 120.71 | - |

| 2' | 131.03 | 8.07 (d, J=8.9) |

| 3' | 115.32 | 6.87 (d, J=8.9) |

| 4' | 160.09 | - |

| 5' | 115.32 | 6.87 (d, J=8.9) |

| 6' | 131.03 | 8.07 (d, J=8.9) |

| Arabinose Moiety | ||

| 1'' | 101.25 | 5.33 (d, J=5.1) |

| 2'' | 71.60 | 3.76-3.17 (m) |

| 3'' | 70.82 | 3.76-3.17 (m) |

| 4'' | 66.06 | 3.76-3.17 (m) |

| 5'' | 64.26 | 3.76-3.17 (m) |

| (Data adapted from similar compounds and may vary slightly based on solvent and instrumentation)[12] |

Biological Activity and Signaling Pathways

Kaempferol and its glycosides have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. While much of the research has focused on the aglycone, emerging evidence suggests that the glycosidic forms also possess significant biological activity.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Kaempferol and its derivatives have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines. Kaempferol-3-O-β-rutinoside, a related compound, has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB pathway[14]. The proposed mechanism involves the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus[15][16][17].

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is often implicated in cancer. Kaempferol has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells[18][19][20][21]. The inhibitory effect is mediated through the downregulation of Akt phosphorylation, which in turn affects downstream targets involved in cell cycle progression and apoptosis.

Caption: Proposed mechanism of PI3K/Akt pathway modulation by this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide has provided a detailed overview of its discovery in various plant sources and comprehensive protocols for its isolation and identification. The elucidation of its inhibitory effects on key inflammatory and cell proliferation pathways, such as NF-κB and PI3K/Akt, provides a strong rationale for its further investigation in the development of novel therapeutic agents. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiinflammatory flavonoids from Opuntia dillenii (Ker-Gawl) Haw. flowers growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Research on Different Parts and Extracts of Opuntia dillenii and Its Bioactive Components, Functional Properties, and Applications [mdpi.com]

- 6. Opuntia dillenii: A Forgotten Plant with Promising Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenolic Profile , Essential oil Composition , Purification of Kaempferol 3-arabinofuranoside and Antimicrobial Activity of Parsley Cultivated in Dakhalia Governorate [jacb.journals.ekb.eg]

- 9. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]

- 10. scielo.org.mx [scielo.org.mx]

- 11. d-nb.info [d-nb.info]

- 12. ptfarm.pl [ptfarm.pl]

- 13. efashare.b-cdn.net [efashare.b-cdn.net]

- 14. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. STAT3 and NF-κB are common targets for kaempferol-mediated attenuation of COX-2 expression in IL-6-induced macrophages and carrageenan-induced mouse paw edema - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalsciencebooks.info [globalsciencebooks.info]

- 18. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Kaempferol Inhibits Zearalenone-Induced Oxidative Stress and Apoptosis via the PI3K/Akt-Mediated Nrf2 Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Biosynthesis of Kaempferol 3-O-arabinoside: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathway of Kaempferol (B1673270) 3-O-arabinoside, a significant flavonoid glycoside. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the enzymatic steps, regulatory mechanisms, and experimental methodologies. Key quantitative data is summarized in tabular format for comparative analysis. Detailed protocols for essential experiments are provided, and metabolic and regulatory pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core biochemical processes.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of great interest for pharmaceutical and nutraceutical applications. Kaempferol, a flavonol, and its glycosidic derivatives are known for their antioxidant, anti-inflammatory, and anti-cancer properties. Glycosylation, the attachment of sugar moieties, significantly impacts the solubility, stability, and bioavailability of flavonoids. Kaempferol 3-O-arabinoside is a naturally occurring glycoside where an arabinose sugar is attached to the 3-hydroxyl group of the kaempferol aglycone. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.

This guide delineates the complete biosynthetic route to this compound, commencing from the general phenylpropanoid pathway, proceeding through the core flavonoid pathway to synthesize the kaempferol backbone, and culminating in the specific glycosylation step.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving several enzymes. It can be conceptually divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA, the precursor for flavonoid biosynthesis.

-

Core Flavonoid Pathway: Conversion of p-Coumaroyl-CoA to the flavonol aglycone, kaempferol.

-

Glycosylation: Attachment of an arabinose moiety to the 3-hydroxyl group of kaempferol.

A diagrammatic representation of the overall pathway is provided below.

Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Core Flavonoid Pathway: Synthesis of Kaempferol

p-Coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The formation of the kaempferol aglycone is catalyzed by a series of enzymes:

-

Chalcone synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[1][2][3][4]

-

Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position to yield dihydrokaempferol.

-

Flavonol synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol, kaempferol.

UDP-L-Arabinose Biosynthesis

The sugar donor for the final glycosylation step is UDP-L-arabinose. Its synthesis originates from UDP-glucose in a three-step enzymatic process:

-

UDP-glucose 6-dehydrogenase (UGD): Oxidizes UDP-glucose to UDP-glucuronic acid.

-

UDP-xylose synthase (UXS): Decarboxylates UDP-glucuronic acid to form UDP-xylose.

-

UDP-xylose 4-epimerase (UXE): Catalyzes the epimerization of UDP-xylose to UDP-L-arabinose.

Glycosylation of Kaempferol

The final step in the biosynthesis of this compound is the transfer of an arabinose moiety from UDP-L-arabinose to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). In Arabidopsis thaliana, this enzyme has been identified as UGT78D3 , a flavonol 3-O-arabinosyltransferase.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound.

| Table 1: Kinetic Parameters of Key Biosynthetic Enzymes | ||||

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) |

| Chalcone Isomerase (OsCHI3) | Oryza sativa | Naringenin chalcone | 11.60 | 69.35 |

| Chalcone Isomerase (OsCHI3) | Oryza sativa | Isoliquiritigenin | 50.95 | 9.214 x 10⁻⁵ |

| Flavonol 3-O-arabinosyltransferase (AtUGT78D3 H380Q) | Arabidopsis thaliana | UDP-glucose | 1 | - |

| Flavonol 3-O-arabinosyltransferase (AtUGT78D3 H380Q) | Arabidopsis thaliana | UDP-xylose | 1 | - |

| Table 2: In Vivo Concentrations of Kaempferol and its Glycosides in Arabidopsis thaliana | |

| Compound | Concentration Range |

| Kaempferol (aglycone) | Undetectable in most tissues |

| Kaempferol 3-O-glycosides | Variable, dependent on developmental stage and environmental conditions |

The pool of aglycone kaempferol is extremely small in vivo, as it is rapidly converted to its glycosylated forms.[5]

Regulation of the Biosynthetic Pathway

The biosynthesis of flavonoids, including kaempferol glycosides, is tightly regulated at the transcriptional level. A key regulatory mechanism involves the MBW complex , a protein complex consisting of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6][7][8][9][10]

Environmental cues such as UV light, nutrient availability, and hormonal signals can modulate the expression and activity of the MBW complex components, thereby fine-tuning the flux through the flavonoid pathway and influencing the accumulation of specific end products like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Recombinant Protein Expression and Purification

Objective: To produce and purify recombinant enzymes of the pathway for in vitro characterization.

Protocol:

-

Cloning: The open reading frame of the target gene (e.g., CHS, CHI, F3H, FLS, UGT78D3) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+) or pGEX, which often include an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

Grow a 5 mL overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking.

-

Inoculate 500 mL of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Affinity Chromatography:

-

Load the supernatant onto a pre-equilibrated Ni-NTA (for His-tagged proteins) or Glutathione-Sepharose (for GST-tagged proteins) column.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole or without glutathione).

-

Elute the recombinant protein with elution buffer (lysis buffer with a high concentration of imidazole or with reduced glutathione).

-

-

Protein Purity and Concentration:

-

Assess the purity of the eluted protein by SDS-PAGE.

-

Determine the protein concentration using a Bradford or BCA assay.

-

If necessary, further purify the protein using size-exclusion chromatography.

-

Enzyme Assays

Objective: To determine the activity of CHS by measuring the formation of naringenin chalcone.

-

Reaction Mixture (250 µL):

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

50 µM p-Coumaroyl-CoA

-

100 µM Malonyl-CoA

-

20 µg of purified recombinant CHS protein

-

-

Incubation: Incubate the reaction mixture at 30°C for 50 minutes.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of ethyl acetate (B1210297).

-

Vortex and centrifuge to separate the phases.

-

Collect the ethyl acetate phase and repeat the extraction.

-

Pool the ethyl acetate fractions and evaporate to dryness.

-

-

Analysis: Dissolve the residue in methanol (B129727) and analyze by HPLC.

Objective: To measure the activity of CHI by monitoring the conversion of naringenin chalcone to naringenin.[1][2][3][4][15]

-

Reaction Mixture (50 µL):

-

50 mM Potassium phosphate buffer (pH 7.5)

-

50 µM Naringenin chalcone

-

10 µg of purified recombinant CHI protein

-

-

Incubation: Incubate at 30°C for 5 minutes.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 100 µL of ethyl acetate.

-

Vortex and centrifuge.

-

Collect the ethyl acetate phase for analysis.

-

-

Analysis: Analyze the product by HPLC. Alternatively, the decrease in absorbance at 390 nm due to the conversion of chalcone can be monitored spectrophotometrically.[3]

Objective: To determine the activity of F3H and FLS, which are 2-oxoglutarate-dependent dioxygenases.

Protocol:

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM 2-oxoglutarate

-

0.5 mM Ascorbate

-

50 µM FeSO₄

-

100 µM Substrate (Naringenin for F3H; Dihydrokaempferol for FLS)

-

10-20 µg of purified recombinant enzyme

-

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex and centrifuge.

-

Collect the ethyl acetate phase, evaporate, and redissolve in methanol.

-

-

Analysis: Analyze the products (dihydrokaempferol for F3H; kaempferol for FLS) by HPLC.

Objective: To measure the arabinosylation of kaempferol.

Protocol:

-

Reaction Mixture (50 µL):

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM UDP-L-arabinose

-

100 µM Kaempferol (dissolved in DMSO)

-

5 µg of purified recombinant UGT78D3 protein

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of methanol.

-

Analysis: Centrifuge to pellet any precipitated protein and analyze the supernatant by HPLC-MS to detect the formation of this compound.

HPLC Analysis of Flavonoids

Objective: To separate and quantify kaempferol and its glycosides.[16][17][18][19][20]

Protocol:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10% to 50% B

-

25-30 min: 50% to 90% B

-

30-35 min: Hold at 90% B

-

35-40 min: 90% to 10% B

-

40-45 min: Hold at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor at 365 nm for flavonols.

-

Quantification: Use authentic standards of kaempferol and its glycosides to generate calibration curves for quantification.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in the biosynthetic pathway.[21][22][23][24]

Protocol:

-

RNA Extraction: Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol).

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green master mix.

-

Perform the qRT-PCR in a real-time PCR cycler.

-

Use a housekeeping gene (e.g., actin or ubiquitin) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

The biosynthesis of this compound is a well-defined pathway involving enzymes from the general phenylpropanoid pathway, the core flavonoid pathway, and a specific glycosyltransferase. The regulation of this pathway is complex and offers multiple points for metabolic engineering. The protocols and data presented in this guide provide a solid foundation for researchers aiming to study and manipulate the production of this and other related flavonoid glycosides. Further research to elucidate the kinetic properties of all enzymes in a single system and to unravel the finer details of the regulatory network will be invaluable for advancing our ability to harness these valuable natural products.

Experimental Workflows and Logical Relationships

References

- 1. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

- 3. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 5. The Peroxidative Cleavage of Kaempferol Contributes to the Biosynthesis of the Benzenoid Moiety of Ubiquinone in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 12. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. paperso.journal7publish.com [paperso.journal7publish.com]

- 17. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 18. longdom.org [longdom.org]

- 19. ijariie.com [ijariie.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Single-Molecule Real-Time and Illumina Sequencing to Analyze Transcriptional Regulation of Flavonoid Synthesis in Blueberry [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Kaempferol 3-O-arabinoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270) 3-O-arabinoside is a flavonoid glycoside, a class of natural compounds garnering significant interest for its therapeutic potential. Found in various plant species, this molecule is a subject of research for its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of Kaempferol 3-O-arabinoside, focusing on its antioxidant, anti-inflammatory, and hepatoprotective effects. It is important to note that while research on the aglycone kaempferol and its other glycosidic forms (e.g., rutinosides, rhamnosides) is extensive, specific data on the 3-O-arabinoside variant is more limited. This document synthesizes the direct evidence for this compound and contextualizes it with findings from closely related compounds to illuminate its potential mechanisms of action and guide future research. This guide details experimental protocols, presents quantitative data in structured tables, and illustrates key molecular pathways and workflows using standardized diagrams.

Introduction

This compound belongs to the flavonol subclass of flavonoids, characterized by a kaempferol aglycone backbone linked to an arabinose sugar moiety at the 3-position. Flavonoids are secondary metabolites in plants, playing crucial roles in defense mechanisms and pigmentation. In human health, they are recognized for their broad-spectrum pharmacological effects. This compound has been isolated from plants such as Nectandra hihua and Solenostemma argel.[1][2] Its biological activities, particularly its antioxidant capacity, have been confirmed, while other potential effects are inferred from studies on structurally similar kaempferol glycosides.[1][3] This document aims to consolidate the available data and provide a technical foundation for professionals engaged in natural product research and drug development.

Isolation and Purification

The isolation of this compound from plant material is a critical first step for its characterization and biological evaluation. A general workflow involves extraction, fractionation, and chromatographic purification.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Extraction and Fractionation

This protocol is a generalized procedure based on methodologies for isolating flavonoid glycosides from plant extracts.

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves and twigs) at room temperature and grind into a fine powder.

-

Extraction: Macerate the dried powder in 60-70% aqueous ethanol (B145695) at a 1:15 (w/v) ratio for 48-72 hours at room temperature. Filter the mixture and repeat the extraction process on the residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: Suspend the crude extract in a water-methanol (9:1 v/v) mixture. Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and finally n-butanol.

-

Isolate Polar Fraction: Collect the n-butanol fraction, which will be enriched with polar glycosides, and evaporate the solvent to dryness. This fraction serves as the starting material for chromatographic purification.

Biological Activities

Antioxidant Activity

The antioxidant capacity is the most directly evidenced biological activity of this compound.[1] It is capable of scavenging free radicals, which is a key mechanism in protecting cells from oxidative stress induced by reactive oxygen species (ROS).[3] This activity is foundational to many other potential therapeutic effects, including anti-inflammatory and neuroprotective actions.

Table 1: Quantitative Antioxidant Activity Data

| Compound | Assay | Model System | Result (IC50 / SC50) | Reference |

|---|---|---|---|---|

| Kaempferol 3-O-α-L-arabinoside | DPPH Radical Scavenging | In vitro | Moderate Activity (Specific value not provided) | [2] |

| Kaempferol Glycoside Mix | DPPH Radical Scavenging | In vitro | SC50: 2.98 µg/mL (for n-butanol extract) | [4] |

| Kaempferol-3-O-alpha-L-rhamnoside | DPPH Radical Scavenging | In vitro | IC50: 14.6 µg/mL |[5] |

Note: Data for closely related compounds are included for comparative context and to highlight the antioxidant potential of the kaempferol glycoside class.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Prepare a series of concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control (100 µL methanol and 100 µL DPPH solution) and a blank (100 µL methanol and 100 µL sample).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.

Potential Anti-Inflammatory Activity

While direct studies on this compound are limited, extensive research on other kaempferol glycosides demonstrates potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[6][7] These pathways are central regulators of inflammatory responses, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9]

Mechanism of Action: Kaempferol glycosides are thought to exert anti-inflammatory effects by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[6][10] Additionally, they can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[6][11]

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Potential Hepatoprotective Activity

A study on Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside (KAR), a closely related compound, demonstrated significant hepatoprotective effects in a mouse model of D-galactosamine and lipopolysaccharide (GalN/LPS)-induced liver failure.[10][12] The protective mechanism involves antioxidant, anti-inflammatory, and anti-apoptotic actions.[10]

Mechanism of Action: KAR was shown to down-regulate the Toll-like receptor 4 (TLR4) and NF-κB signaling pathways.[10] By inhibiting this cascade, the compound reduced the production of inflammatory cytokines (TNF-α, IL-6, IL-1β) and oxidative stress markers (MDA, ROS), while increasing levels of the endogenous antioxidant glutathione (B108866) (GSH).[10] It also inhibited hepatocyte apoptosis by modulating the expression of Bcl-2 and Bax.[10]

Table 2: Hepatoprotective Effects of a Related Kaempferol Glycoside (KAR)

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Serum ALT | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant decrease vs. model group | [10] |

| Serum AST | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant decrease vs. model group | [10] |

| Liver MDA | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant decrease vs. model group | [10] |

| Liver GSH | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant increase vs. model group | [10] |

| Serum TNF-α | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant decrease vs. model group | [10] |

| TLR4 Protein | GalN/LPS-induced mice | KAR (50 & 100 mg/kg) | Dose-dependent decrease in expression | [10] |

| NF-κB p65 Protein | GalN/LPS-induced mice | KAR (50 & 100 mg/kg) | Dose-dependent decrease in expression |[10] |

Disclaimer: The data above is for Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside and is presented to suggest a potential, but unconfirmed, mechanism for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | ROS | Antifection | TargetMol [targetmol.com]

- 4. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]

- 5. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijsit.com [ijsit.com]

- 10. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Kaempferol 3-O-arabinoside: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-O-arabinoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is a glycoside derivative of Kaempferol, where an arabinose sugar moiety is attached at the 3-hydroxyl position. Flavonoids, and Kaempferol in particular, have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. While direct research on this compound is sparse, the biological activities of its aglycone, Kaempferol, and other glycosidic forms are well-documented. This guide will focus on these established mechanisms as a foundational understanding of the potential actions of this compound.

Core Mechanisms of Action

The biological effects of Kaempferol and its derivatives are multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Antioxidant Activity

Kaempferol and its glycosides are potent antioxidants.[1] Their primary mechanism involves scavenging free radicals and chelating metal ions that catalyze the production of reactive oxygen species (ROS). This antioxidant capacity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

A significant aspect of Kaempferol's mechanism of action is its ability to suppress inflammatory responses. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: Kaempferol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Inhibition of NF-κB by Kaempferol glycosides leads to a downstream reduction in the production of these inflammatory mediators.[2]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another critical regulator of inflammation. Kaempferol and its derivatives can inhibit the phosphorylation of these kinases, thereby blocking the downstream signaling cascade that leads to the production of inflammatory cytokines and enzymes.[2]

Anticancer Activity

Kaempferol exhibits anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

-

Apoptosis Induction: Kaempferol can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and subsequent activation of caspases.[4]

-

Cell Cycle Arrest: Kaempferol has been observed to cause cell cycle arrest at different phases, most commonly the G2/M phase, in various cancer cell lines.[5][6] This arrest prevents cancer cells from proliferating and dividing.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Kaempferol and its glycosides have been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[4]

Quantitative Data

The following tables summarize the available quantitative data for Kaempferol and some of its glycosides. It is important to reiterate that specific data for this compound is not available in the reviewed literature.

Table 1: Antioxidant Activity of Kaempferol and its Glycosides

| Compound | Assay | IC50 / SC50 | Source |

| Kaempferol | DPPH Radical Scavenging | 244 µg/mL | [7] |

| Kaempferol | ABTS Radical Scavenging | 3.70 ± 0.15 μg/mL | [8] |

| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | DPPH Radical Scavenging | Not specified, but showed strong activity | [9] |

| New Kaempferol Glycoside¹ | DPPH Radical Scavenging | 12.45 μg/ml | [3] |

¹kaempferol 3-O-α-L-1C4-rhamnosyl-(1'''→2'')-β-D-4C1-xylopyranoside

Table 2: Anti-inflammatory Activity of Kaempferol Glycosides

| Compound | Assay | Effect | Cell Line | Source |

| Kaempferol-3-O-β-rutinoside | NO Production Inhibition | Concentration-dependent inhibition | RAW264.7 | [2] |

| Kaempferol-3-O-sophoroside | TNF-α Production Inhibition | Suppression | HUVECs | [10] |

Table 3: Cytotoxic Activity of Kaempferol and its Glycosides

| Compound | Cell Line | IC50 | Source |

| Kaempferol | MDA-MB-231 (Breast Cancer) | 43 μmol/L | [5] |

| Kaempferol | HT-29 (Colon Cancer) | ~40 µM (at 72h) | [6] |

| Kaempferol-3-O-rhamnoside | LNCaP (Prostate Cancer) | Dose-dependent inhibition | [11] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by Kaempferol and a general workflow for investigating its bioactivity.

Caption: Anti-inflammatory mechanism of Kaempferol via inhibition of MAPK and NF-κB signaling pathways.

Caption: Intrinsic apoptosis pathway induced by Kaempferol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]

- 4. [PDF] The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. alliedacademies.org [alliedacademies.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells | springermedicine.com [springermedicine.com]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Antioxidant Potential of Kaempferol 3-O-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-arabinoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant activity. This technical guide provides an in-depth exploration of the antioxidant characteristics of Kaempferol 3-O-arabinoside, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its mechanistic role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound as a natural antioxidant agent.

Antioxidant Properties of this compound

This compound exhibits its antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense systems. As a flavonoid, its chemical structure, featuring multiple hydroxyl groups, enables it to donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. These assays provide quantitative measures of the compound's ability to scavenge different types of free radicals and reduce oxidizing agents.

Table 1: Quantitative Data on the In Vitro Antioxidant Activity of this compound

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Activity | IC50 | 38.4 ± 0.13 µg/mL | [No specific citation available in search results] |

| ABTS Radical Scavenging Activity | IC50 / Trolox Equivalents | Data not available for the pure compound | - |

| Ferric Reducing Antioxidant Power (FRAP) | Trolox Equivalents | Data not available for the pure compound | - |

| Oxygen Radical Absorbance Capacity (ORAC) | Trolox Equivalents | Data not available for the pure compound | - |

Note: While quantitative data for ABTS, FRAP, and ORAC assays for the pure compound this compound were not explicitly found in the provided search results, numerous studies on plant extracts containing this compound have demonstrated significant antioxidant activity in these assays.

Signaling Pathways Modulated by Kaempferol Glycosides

The antioxidant effects of kaempferol and its glycosides, including this compound, extend beyond direct radical scavenging to the modulation of key cellular signaling pathways involved in the endogenous antioxidant response. A primary pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like kaempferol glycosides, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of a suite of protective enzymes and proteins.

A Technical Guide to the Anti-inflammatory Effects of Kaempferol 3-O-arabinoside

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270) 3-O-arabinoside, a flavonoid glycoside found in various plants, is emerging as a compound of interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2] Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory actions.[3][4] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of kaempferol and its glycosides, with a specific focus on the potential role of Kaempferol 3-O-arabinoside. Drawing from research on closely related kaempferol derivatives, this document details the modulation of key signaling pathways, inhibition of pro-inflammatory mediators, and the experimental methodologies used to evaluate these effects. All quantitative data are presented in structured tables, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Introduction to this compound

Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a natural flavonol found abundantly in fruits and vegetables.[3] It typically exists in glycosidic forms, where one or more hydroxyl groups are conjugated to a sugar moiety. This compound is one such glycoside, where an arabinose sugar is attached at the 3-position of the kaempferol backbone.[2] While research specifically on this compound is still developing, studies on similar kaempferol glycosides, such as kaempferol-3-O-rutinoside and kaempferol-3-O-rhamnoside, provide significant insights into its likely anti-inflammatory mechanisms.[5][6] These compounds have been shown to exert potent anti-inflammatory effects by targeting key cellular signaling pathways and reducing the production of inflammatory mediators.[4][7]

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of kaempferol and its glycosides is multifaceted, primarily involving the suppression of pro-inflammatory enzymes and cytokines through the modulation of critical signaling pathways.

Inhibition of Pro-inflammatory Mediators: Kaempferol derivatives consistently demonstrate the ability to inhibit the expression and activity of key mediators of the inflammatory response. This includes:

-

Pro-inflammatory Cytokines: Significant reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][8][9] These cytokines are central to initiating and amplifying the inflammatory cascade.

-

Inflammatory Enzymes: Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][10] These enzymes are responsible for the synthesis of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.[3]

Modulation of Signaling Pathways: The regulation of these inflammatory mediators is largely achieved through the modulation of upstream signaling pathways. The two most prominent pathways affected by kaempferol glycosides are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][7]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, acting as a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][11] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p50/p65 dimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[5]

Kaempferol glycosides have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[5][8][12] This action effectively shuts down the transcription of a wide array of inflammatory mediators.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), represents another critical set of pathways in the inflammatory response.[5] These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors like AP-1 (a dimer of c-Jun and c-Fos).[13] The activation of these pathways contributes significantly to the production of inflammatory cytokines and enzymes.

Studies on kaempferol and its derivatives have demonstrated an ability to suppress the phosphorylation of p38, ERK, and JNK.[5][7] By preventing the activation of these key kinases, this compound can effectively reduce the expression of inflammatory genes regulated by MAPK-dependent transcription factors.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from studies on various kaempferol glycosides, providing a comparative look at their efficacy in reducing key inflammatory markers. This data serves as a strong indicator of the potential activity of this compound.

Table 1: In Vitro Effects of Kaempferol Glycosides on Inflammatory Mediators

| Compound | Cell Line | Stimulant | Concentration | Target | Inhibition/Reduction (%) | Reference |

| Kaempferol-3-O-β-rutinoside | RAW264.7 | LPS | 100 µM | NO Production | ~60% | [5] |

| Kaempferol-3-O-β-rutinoside | RAW264.7 | LPS | 100 µM | TNF-α | ~50% | [5] |

| Kaempferol-3-O-β-rutinoside | RAW264.7 | LPS | 100 µM | IL-6 | ~55% | [5] |

| Kaempferol-3-O-sophoroside | HUVECs | LPS | 10 µM | TNF-α Production | Significant | [12] |

| Kaempferol-3-O-rhamnoside | Microglia | HSV-1 | N/A | TNF-α | Significant | [9] |

| Kaempferol-3-O-rhamnoside | Microglia | HSV-1 | N/A | IL-1β | Significant | [9] |

| Kaempferol | Prostate Organoids | LPS | 20 µM | iNOS Protein | ~75% | [14] |

| Kaempferol | Prostate Organoids | LPS | 20 µM | COX-2 Protein | ~80% | [14] |

| Kaempferol | Prostate Organoids | LPS | 20 µM | TNF-α mRNA | ~60% | [14] |

| Kaempferol | Prostate Organoids | LPS | 20 µM | IL-6 mRNA | ~70% | [14] |

Note: Data is approximated from graphical representations in the cited literature where exact percentages were not stated.

Table 2: In Vivo Effects of Kaempferol Glycosides on Inflammatory Markers

| Compound | Animal Model | Condition | Dosage | Target | Reduction (%) | Reference |

| Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside | Mouse | GalN/LPS-induced liver injury | 50 mg/kg | Serum TNF-α | ~50% | [8] |

| Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside | Mouse | GalN/LPS-induced liver injury | 50 mg/kg | Serum IL-6 | ~45% | [8] |

| Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside | Mouse | GalN/LPS-induced liver injury | 50 mg/kg | Serum IL-1β | ~60% | [8] |

| Kaempferol-3-O-rhamnoside | Mouse | OVA-induced allergic asthma | N/A | BALF IL-4, IL-5, IL-13 | Significant | [6] |

| Kaempferol | Rat | Rotenone-induced PD model | 20 mg/kg | Brain TNF-α | 67.6% | [15] |

| Kaempferol | Rat | Rotenone-induced PD model | 20 mg/kg | Brain IL-6 | 62.8% | [15] |

Note: GalN = d-galactosamine; LPS = lipopolysaccharide; OVA = ovalbumin; BALF = bronchoalveolar lavage fluid; PD = Parkinson's Disease.

Experimental Protocols

The evaluation of the anti-inflammatory effects of compounds like this compound involves a series of standardized in vitro and in vivo experimental protocols.

In Vitro Anti-inflammatory Assay Workflow

A typical workflow for assessing anti-inflammatory activity in a cell-based model is outlined below. Macrophage cell lines, such as RAW264.7, are commonly used due to their central role in the inflammatory response.[5]

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cytotoxicity Assay: A preliminary MTT or similar assay is performed to determine the non-toxic concentration range of this compound on the cells.[5]

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), for a further period (e.g., 18-24 hours).[5]

-

Quantification of Inflammatory Mediators:

-

Analysis of Protein Expression (Western Blot): Cell lysates are collected to analyze the expression levels of key proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p38, p38). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[8][9]

-

Analysis of Gene Expression (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the expression levels of target genes (e.g., Tnf, Il6, Nos2, Ptgs2) are quantified using quantitative real-time PCR.[9]

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of test compounds.

-

Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound. The compound is usually administered orally or intraperitoneally 1 hour before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The available scientific evidence, primarily from studies on related kaempferol glycosides, strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action likely involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a broad-spectrum reduction of pro-inflammatory mediators, including TNF-α, IL-6, iNOS, and COX-2.[4][5][8]

For drug development professionals, this compound represents a promising lead compound. However, further research is imperative. Future studies should focus on:

-

Direct Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on isolated this compound to confirm and quantify its anti-inflammatory efficacy.

-

Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing.

-

Target Identification: Utilizing advanced biochemical and molecular techniques to identify the direct molecular targets of the compound within the inflammatory cascades.[13]

-

Preclinical Models: Testing its efficacy in more complex, chronic models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.[16]

By systematically addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kaempferol 3-alpha-L-arabinopyranoside | C20H18O10 | CID 5481882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of kaempferol-3-O-rhamnoside on ovalbumin-induced lung inflammation in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of kaempferol-3-O-rhamnoside on HSV-1 encephalitis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3- O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Potential of Kaempferol Against Cancer Cells: A Technical Overview for Researchers

Introduction: Kaempferol (B1673270), a natural flavonol found in a variety of fruits, vegetables, and medicinal plants, has garnered significant attention in oncological research for its potential as a chemotherapeutic agent.[1][2][3][4] Extensive in vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a spectrum of cancer types.[1][4][5] This technical guide provides an in-depth overview of the cytotoxic activity of kaempferol against various cancer cell lines, detailing the experimental methodologies used to evaluate its efficacy and visualizing the key signaling pathways involved in its mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effect of kaempferol is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. These values are determined through various in vitro assays and are crucial for comparing the compound's potency across different cancer cell lines.

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Assay |

| Breast Cancer | MDA-MB-453 | ~50 | 24 | MTT Assay |

| MDA-MB-453 | ~10 | 48 | MTT Assay | |

| MCF-7 | 90.28 (µg/ml) | Not Specified | MTT Assay | |

| Lung Cancer | A549 | 35.80 (µg/ml) | Not Specified | MTT Assay |

| Cervical Cancer | HeLa | 50 | 48 | MTT Assay |

| Hepatocellular Carcinoma | HepG2 | Not Specified (Dose & Time-dependent) | 24, 48, 72 | Not Specified |

| Colon Cancer | HT-29 | 0-60 (Dose-dependent) | 6, 12 | MTT & [3H]thymidine incorporation |

| Ovarian Cancer | A2780/CP70 | Not Specified | Not Specified | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time. Direct comparison of values across different studies should be done with caution.

Detailed Experimental Protocols

The investigation of kaempferol's cytotoxic activity involves a range of standardized cell-based assays. Below are the detailed methodologies for the key experiments cited.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MDA-MB-453 (breast), A549 (lung), HeLa (cervical), HepG2 (liver), HT-29 (colon), and A2780/CP70 (ovarian) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Kaempferol Preparation: Kaempferol is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments. The final DMSO concentration in the medium is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity and Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of kaempferol or DMSO as a control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

[3H]Thymidine Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with kaempferol.

-

Radiolabeling: Towards the end of the treatment period, [3H]thymidine is added to each well, and the cells are incubated for a few hours to allow for its incorporation into newly synthesized DNA.

-

Cell Harvesting: Cells are harvested onto glass fiber filters, and the unincorporated [3H]thymidine is washed away.

-

Scintillation Counting: The amount of incorporated radioactivity on the filters is measured using a scintillation counter. A decrease in [3H]thymidine incorporation indicates an inhibition of cell proliferation.

Apoptosis and Cell Cycle Analysis

Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with kaempferol for the desired duration, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Cell Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram provides the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) suggests a cell cycle arrest.[6]

Western Blot Analysis for Protein Expression: This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Following treatment with kaempferol, cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, CDK1, Cyclin A/B, caspases).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

Signaling Pathways in Kaempferol-Induced Cytotoxicity

Kaempferol exerts its cytotoxic effects by modulating several key signaling pathways that regulate the cell cycle and apoptosis.

Induction of G2/M Phase Cell Cycle Arrest

Kaempferol has been shown to induce cell cycle arrest at the G2/M phase in various cancer cells, including human breast carcinoma MDA-MB-453 cells.[6] This arrest prevents the cells from entering mitosis and ultimately leads to apoptosis. The mechanism involves the downregulation of key G2/M phase-related proteins.[6]

Caption: Kaempferol-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis via p53 Phosphorylation

The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress. Kaempferol has been observed to induce apoptosis in MDA-MB-453 cells through the up-regulation and phosphorylation of p53 at the Ser-15 residue.[6]

Caption: Kaempferol-induced apoptosis via the p53 pathway.

Experimental Workflow for Assessing Cytotoxicity

The overall process of evaluating the cytotoxic activity of kaempferol follows a logical experimental workflow, from initial cell culture to the final data analysis of cell viability, apoptosis, and cell cycle progression.

Caption: General workflow for in vitro cytotoxicity assessment.

References

- 1. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]

- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of kaempferol induced apoptosis and inhibited proliferation in human cervical cancer SiHa cell: From macro to nano - PubMed [pubmed.ncbi.nlm.nih.gov]

Kaempferol 3-O-arabinoside: A Technical Guide to Its Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-O-arabinoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its presence in various medicinal plants utilized in traditional healing systems worldwide. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, putative mechanisms of action, and the experimental methodologies used for its evaluation. While research specifically on Kaempferol 3-O-arabinoside is still emerging, this document synthesizes the available data and draws parallels from the extensively studied aglycone, kaempferol, and its other glycosidic forms to provide a robust framework for future research and drug development endeavors.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological effects. Kaempferol, a prominent flavonol, and its glycosidic derivatives are key bioactive constituents in many dietary and medicinal plants. The glycosylation of kaempferol, as in this compound, can significantly influence its bioavailability, stability, and biological activity. This guide delves into the scientific literature to present a detailed technical overview of this compound's role in traditional medicine, supported by quantifiable data and established experimental protocols.

Traditional Medicinal Uses

This compound has been identified in several plants that hold a significant place in traditional medicine. For instance, it is a constituent of Nectandra hihua and Euphorbia orthoclada, plants used in folk medicine for their purported antioxidant and cytotoxic properties[1][2]. The presence of this compound in such plants suggests its potential contribution to their therapeutic effects. Traditional applications of plants containing kaempferol and its glycosides often revolve around treating inflammatory conditions, infections, and cancers[3][4][5][6].

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the current literature, the following tables summarize the available information and relevant data from closely related kaempferol glycosides to provide a comparative perspective.

Table 1: Antioxidant Activity of Kaempferol and its Glycosides

| Compound | Assay | IC50 (µg/mL) | Reference |